molecular formula C27H24N6O3 B2705806 1-(4-methoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea CAS No. 1357735-79-5

1-(4-methoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea

Cat. No.: B2705806
CAS No.: 1357735-79-5
M. Wt: 480.528
InChI Key: PEMYWISPZMDMIC-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tolyl group, and an oxadiazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-oxadiazole ring.

    Attachment of the Imidazole Ring: The oxadiazole ring is then linked to an imidazole ring through a methylene bridge.

    Introduction of the Methoxyphenyl and Tolyl Groups:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is used. For example, it may inhibit or activate certain enzymes, or it may bind to specific receptors to modulate their activity.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-3-(4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)urea: Similar structure but lacks the imidazole ring.

    1-(4-Methoxyphenyl)-3-(4-(4-(3-(p-tolyl)-1H-imidazol-1-yl)methyl)phenyl)urea: Similar structure but lacks the oxadiazole ring.

Uniqueness: 1-(4-Methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is unique due to the presence of both the oxadiazole and imidazole rings, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-[[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O3/c1-18-3-7-20(8-4-18)25-31-26(36-32-25)24-16-33(17-28-24)15-19-5-9-21(10-6-19)29-27(34)30-22-11-13-23(35-2)14-12-22/h3-14,16-17H,15H2,1-2H3,(H2,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMYWISPZMDMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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